10-Oxooctadecanoyl chloride
Description
10-Oxooctadecanoyl chloride (C₁₈H₃₁ClO₂) is an 18-carbon fatty acid derivative featuring a ketone group at the 10th position and a reactive acyl chloride terminal. This compound is structurally characterized by a long hydrophobic chain, a carbonyl group, and a highly electrophilic chloride moiety. Acyl chlorides like this are pivotal in organic synthesis, serving as intermediates for forming esters, amides, and polymers due to their high reactivity with nucleophiles .
Properties
CAS No. |
827610-77-5 |
|---|---|
Molecular Formula |
C18H33ClO2 |
Molecular Weight |
316.9 g/mol |
IUPAC Name |
10-oxooctadecanoyl chloride |
InChI |
InChI=1S/C18H33ClO2/c1-2-3-4-5-8-11-14-17(20)15-12-9-6-7-10-13-16-18(19)21/h2-16H2,1H3 |
InChI Key |
AMOOCVZLVMPCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Oxooctadecanoyl chloride can be synthesized through the chlorination of 10-oxooctadecanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
10-Oxooctadecanoic acid+SOCl2→10-Oxooctadecanoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
10-Oxooctadecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 10-oxooctadecanoic acid and hydrochloric acid.
Reduction: It can be reduced to 10-hydroxyoctadecanoyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis: Water or aqueous solutions
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
10-Oxooctadecanoic Acid: Formed by hydrolysis
Scientific Research Applications
10-Oxooctadecanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-oxooctadecanoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form new carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences among 10-oxooctadecanoyl chloride and related compounds:
Key Observations:
- Chain Length: this compound’s 18-carbon chain imparts lower solubility in polar solvents compared to 10-carbon analogs like ethyl or methyl esters .
- Reactivity: The acyl chloride group in this compound is more reactive than esters or amides, enabling rapid nucleophilic substitutions (e.g., esterifications, amidations) .
- Functional Groups : Derivatives like hydroxamic acids (e.g., sebacohydroxamic acid) exhibit unique properties such as metal chelation, unlike acyl chlorides .
Physical and Chemical Properties
While specific data for this compound are unavailable, comparisons with shorter-chain analogs suggest:
- Solubility: Longer chains reduce polarity, making this compound less soluble in water than 10-carbon esters (e.g., ethyl 10-chloro-10-oxodecanoate) .
- Melting Points : Longer chains typically increase melting points; however, the presence of bulky groups (e.g., ethyl esters) may lower them .
- Stability: Acyl chlorides are moisture-sensitive, whereas amide derivatives (e.g., 10-((6-aminohexyl)amino)-10-oxodecanoic acid) are more stable under ambient conditions .
Analytical Methods
For acyl chlorides, derivatization (e.g., conversion to esters) may be required prior to analysis due to their reactivity.
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